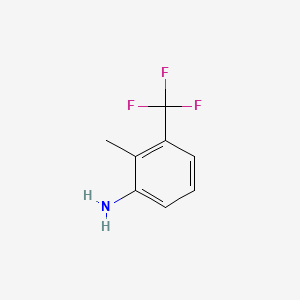

3-(4,6-ジメトキシピリミジン-2-イル)アニリン

説明

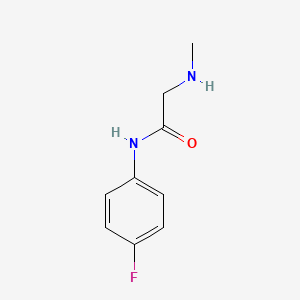

3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(4,6-Dimethoxypyrimidin-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4,6-Dimethoxypyrimidin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,6-Dimethoxypyrimidin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

除草活性

3-(4,6-ジメトキシピリミジン-2-イル)アニリン: 誘導体は合成され、除草活性が評価されています。これらの化合物は、植物の acetolactate synthase(ALS)酵素を阻害することで除草効果を発揮することが知られています。この酵素は、バリン、ロイシン、イソロイシンなどの分岐鎖アミノ酸の生合成に不可欠です。ALS の阻害は、細胞分裂と植物の成長を停止させ、最終的に植物の死につながります .

農業化学

農業化学の文脈では、3-(4,6-ジメトキシピリミジン-2-イル)アニリンは、ワンショット除草剤の開発において重要な役割を果たしています。これらの除草剤は、一年生広葉草や多年草カヤツリグサ科を含む、さまざまな水田雑草の防除を目的として設計されています。この化合物の誘導体は、低用量で高活性な除草剤に組み込まれ、環境に優しい選択肢を提供しています .

環境安全性

哺乳類には存在しない ALS 酵素の特異的な阻害により、3-(4,6-ジメトキシピリミジン-2-イル)アニリンをベースとした除草剤は、哺乳類にとって安全であると考えられています。この特性は、非標的生物への影響を最小限に抑え、環境毒性を低減することを目的とした除草剤の製剤において特に重要です .

雑草防除スペクトル

3-(4,6-ジメトキシピリミジン-2-イル)アニリンの誘導体は、発芽前除草活性について試験されており、広範囲の雑草防除効果を示しています。これらの誘導体は、イネ科、カヤツリグサ科、広葉草の雑草に効果を発揮し、イネに被害を与えることなく、農業における雑草管理のための包括的なソリューションを提供します .

構造活性相関研究

3-(4,6-ジメトキシピリミジン-2-イル)アニリンに関する研究では、その誘導体の構造活性相関(SAR)を理解することに重点が置かれることがよくあります。科学者は、分子の異なる部分を修飾することで、除草活性の強さと選択性に貢献する最適な構造的特徴を特定することができます .

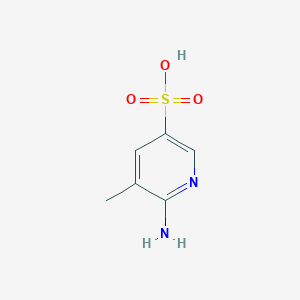

スルホンアニリドの合成

この化合物は、スルホンアニリドの合成にも使用され、スルホンアニリドは潜在的な除草活性を有する化合物群です。このプロセスには、2 位にピリミジニル基を含む新規スルホンアニリドのシリーズの調製が含まれ、これはさまざまな雑草を効果的に防除することが示されています .

化学的安全性と取り扱い

3-(4,6-ジメトキシピリミジン-2-イル)アニリンの化学物質安全データシート(MSDS)には、この化合物の取り扱い、保管、廃棄に関する詳細な情報が記載されています。これは、刺激性があることを示す安全ピクトグラムで分類され、研究や工業用途における使用時には適切な予防措置を講じる必要があります .

分析化学

分析化学では、3-(4,6-ジメトキシピリミジン-2-イル)アニリンは、ガスクロマトグラフィー質量分析法(GC-MS)などのさまざまな分析手法における標準物質または参照物質として使用できます。これは、環境試料中の類似化合物の同定と定量に役立ち、除草剤の分解と環境汚染の評価に貢献します .

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

生化学分析

Biochemical Properties

3-(4,6-Dimethoxypyrimidin-2-yl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity. It may also interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli . The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline to its target molecules .

Cellular Effects

The effects of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-(4,6-Dimethoxypyrimidin-2-yl)aniline remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to a loss of activity and potential changes in its effects on cells . Long-term exposure to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline may result in toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

3-(4,6-Dimethoxypyrimidin-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline with metabolic enzymes can influence the overall metabolic state of the cell, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline within tissues can also affect its activity, as it may preferentially accumulate in certain cell types or compartments .

Subcellular Localization

The subcellular localization of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting mitochondrial function and cellular metabolism .

特性

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGDDKMRPBCYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371205 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-84-7 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)